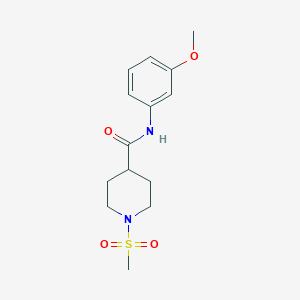
N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MS-444, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MS-444 has been found to exhibit promising pharmacological properties, making it an attractive candidate for drug development.
Applications De Recherche Scientifique
Prokinetic Potential in Gastrointestinal Tract
Research into benzamide derivatives, including compounds structurally similar to N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, has shown promising applications in enhancing gastrointestinal motility. A study synthesized benzamide derivatives that accelerated gastric emptying and increased the frequency of defecation, suggesting potential as novel prokinetic agents for both upper and lower gastrointestinal tract issues. These compounds, by acting as selective serotonin 4 (5-HT4) receptor agonists, offer a mechanism to improve gastrointestinal motility with reduced side effects associated with 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2004).
Enhanced Oral Bioavailability
Further exploration into the design and synthesis of benzamide derivatives highlighted modifications to the molecule that improved intestinal absorption rates, demonstrating the importance of structural adjustments in pharmaceutical development. These modifications did not compromise the compounds' efficacy in promoting gastrointestinal motility, making them superior in terms of oral bioavailability compared to earlier iterations. Such advancements are crucial for developing orally active medications with potent therapeutic effects (Sonda et al., 2003).
Neuroimaging Applications
The compound's structural analogs have been evaluated for their potential in neuroimaging, specifically in quantifying serotonin 1A (5-HT1A) receptors in the human brain. Studies utilizing positron emission tomography (PET) imaging agents closely related to this compound have demonstrated their utility in mapping 5-HT1A receptors, providing insights into various neurological conditions. This research underscores the compound's relevance beyond pharmacology, extending into diagnostic imaging to better understand and treat psychiatric and neurodegenerative disorders (Choi et al., 2015).
Kinase Inhibition for Cancer Therapy
In the realm of oncology, derivatives of this compound have been identified as potent inhibitors of the Met kinase superfamily, showcasing the compound's versatility in drug development. These inhibitors have demonstrated efficacy in tumor stasis in preclinical models, marking a significant step forward in the treatment of cancers driven by Met kinase dysregulation. The advancement of such compounds into clinical trials emphasizes their potential in offering new therapeutic options for cancer patients (Schroeder et al., 2009).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-5-3-4-12(10-13)15-14(17)11-6-8-16(9-7-11)21(2,18)19/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJHLZRWKNZURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

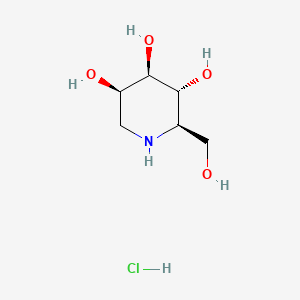
![tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2478006.png)
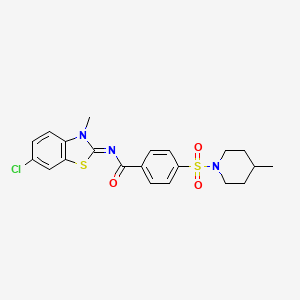
![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2478010.png)
![4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2478012.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2478015.png)
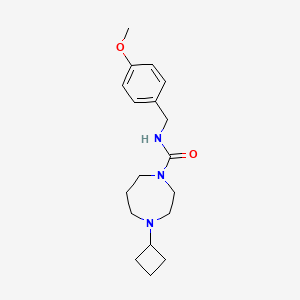
![N-(Cyclohexylmethyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2478018.png)

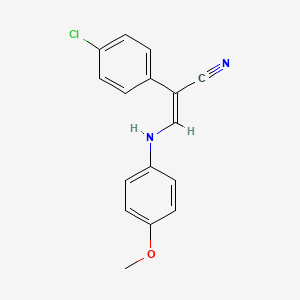
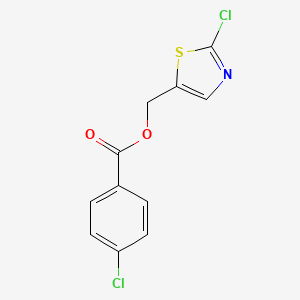
![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2478025.png)
